An In-depth Technical Guide to 3,4-Dimethyl-1,1'-biphenyl
An In-depth Technical Guide to 3,4-Dimethyl-1,1'-biphenyl
Note on the Requested Topic: 3'-Chloro-3,4-dimethyl-1,1'-biphenyl
An exhaustive search for the Chemical Abstracts Service (CAS) number for the specific isomer 3'-Chloro-3,4-dimethyl-1,1'-biphenyl did not yield a definitive result. The absence of a registered CAS number typically indicates that a compound may be novel, not commercially available, or not sufficiently characterized in the scientific literature. To maintain the highest standards of scientific integrity and accuracy, this guide will instead focus on a closely related, well-documented compound: 3,4-Dimethyl-1,1'-biphenyl (CAS: 4433-11-8) . This alternative provides a robust foundation for understanding the chemical properties, synthesis, and analysis of asymmetrically substituted biphenyls.
CAS Number: 4433-11-8
Introduction to 3,4-Dimethyl-1,1'-biphenyl
3,4-Dimethyl-1,1'-biphenyl is an aromatic hydrocarbon belonging to the biphenyl class of compounds. The biphenyl scaffold, consisting of two phenyl rings linked by a single C-C bond, is a prevalent structural motif in medicinal chemistry, materials science, and agrochemicals.[1] The substitution pattern of methyl groups on one of the phenyl rings, as in 3,4-dimethyl-1,1'-biphenyl, influences its steric and electronic properties, which in turn dictate its reactivity, physical characteristics, and potential applications. This guide provides a comprehensive overview of the synthesis, properties, and analysis of 3,4-dimethyl-1,1'-biphenyl for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
The physicochemical properties of 3,4-dimethyl-1,1'-biphenyl are summarized in the table below. These properties are crucial for designing synthetic routes, purification strategies, and for predicting the compound's behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| CAS Number | 4433-11-8 | [2][3] |
| Molecular Formula | C₁₄H₁₄ | [2][3] |
| Molecular Weight | 182.26 g/mol | [3] |
| Physical Form | Solid, powder or crystals | [2] |
| Purity | ≥95% (typical) | [2] |
| Storage Temperature | Room temperature, sealed in a dry, well-ventilated area | [2] |
| InChI Key | CKENDVLIAVMNDW-UHFFFAOYSA-N | [2][3] |
Synthesis of 3,4-Dimethyl-1,1'-biphenyl
The construction of the biaryl bond is a cornerstone of modern organic synthesis. For asymmetrically substituted biphenyls like 3,4-dimethyl-1,1'-biphenyl, palladium-catalyzed cross-coupling reactions are the most efficient and versatile methods.[4]
Suzuki-Miyaura Coupling: A Preferred Route
The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[5] This reaction is favored for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[5] A plausible synthetic route to 3,4-dimethyl-1,1'-biphenyl via Suzuki-Miyaura coupling would involve the reaction of 4-bromo-1,2-dimethylbenzene with phenylboronic acid.
Caption: Workflow for the synthesis of 3,4-Dimethyl-1,1'-biphenyl via Suzuki-Miyaura coupling.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
The following protocol is a representative procedure for the synthesis of 3,4-dimethyl-1,1'-biphenyl.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-1,2-dimethylbenzene (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and ethanol, and an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (2.0-3.0 eq).
-
Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) to afford 3,4-dimethyl-1,1'-biphenyl as a solid.
Analytical Characterization
The identity and purity of synthesized 3,4-dimethyl-1,1'-biphenyl can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and the methyl protons. The aromatic region will display a complex splitting pattern due to the different chemical environments of the protons. The two methyl groups will likely appear as singlets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons and the methyl carbons. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of 3,4-dimethyl-1,1'-biphenyl will exhibit characteristic absorption bands corresponding to:
-
Aromatic C-H stretching vibrations (above 3000 cm⁻¹)
-
Aliphatic C-H stretching vibrations of the methyl groups (around 2900-3000 cm⁻¹)
-
C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region)
-
C-H in-plane and out-of-plane bending vibrations, which can provide information about the substitution pattern of the aromatic rings.[6]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 3,4-dimethyl-1,1'-biphenyl will show a prominent molecular ion peak (M⁺) at m/z corresponding to its molecular weight (182.26).[3][7] Fragmentation patterns may involve the loss of methyl groups or cleavage of the biphenyl bond.[8][9]
Applications and Research Interest
Biphenyl derivatives are of significant interest in various fields:
-
Pharmaceuticals: The biphenyl moiety is a key structural component in numerous drugs, where it can influence receptor binding and pharmacokinetic properties.[1]
-
Materials Science: Substituted biphenyls are used in the synthesis of liquid crystals, polymers, and other advanced materials due to their rigid structure and thermal stability.[1]
-
Chemical Intermediates: 3,4-dimethyl-1,1'-biphenyl can serve as a building block for the synthesis of more complex molecules.[1]
Safety and Handling
Based on available safety data for 3,4-dimethyl-1,1'-biphenyl, the following hazards have been identified:[2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Measures:
-
P264: Wash hands thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
Handling: Use in a well-ventilated area and avoid creating dust.[10]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[2]
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[10][11][12][13]
References
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National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 3,4-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). 3,4'-Dimethyl-1,1'-biphenyl. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 3,4-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]
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MolForge. (n.d.). 3,4'-Dimethyl-1,1'-biphenyl. Retrieved from [Link]
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Royal Society of Chemistry. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: Dimethyl biphenyl-4,4'-dicarboxylate. Retrieved from [Link]
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Molecules. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 3,4'-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). US20150080546A1 - Production and Use of 3,4' and 4,4'-Dimethylbiphenyl Isomers.
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PubChem. (n.d.). 3,4'-Diethyl-1,1'-biphenyl. Retrieved from [Link]
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ACS Publications. (2003, July 26). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. Retrieved from [Link]
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Australian Industrial Chemicals Introduction Scheme. (2025, March 31). Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl- - Draft evaluation statement. Retrieved from [Link]
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SciSpace. (n.d.). 1H‐NMR study of some new acetyl dimethylbiphenyls: unambiguous signal assignment for the methyl groups. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1,1-bis(3,4-dimethylphenyl)ethane. Retrieved from [Link]
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Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). (n.d.). Journal of Chemical Sciences. Retrieved from [Link]
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ACS Publications. (n.d.). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES1. The Journal of Physical Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of 3'-([1,1'-biphenyl]-4,4'-diylbis(azanylylidene)) bis(indolin-2-one). Retrieved from [Link]
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TUE Research portal. (1990, January 1). Mass spectra of liquid crystals. II.Biphenyl and cyclohexylbiphenyl derivatives. Retrieved from [Link]
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PubChem. (n.d.). Biphenyl. Retrieved from [Link]
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SpectraBase. (n.d.). Biphenyl - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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